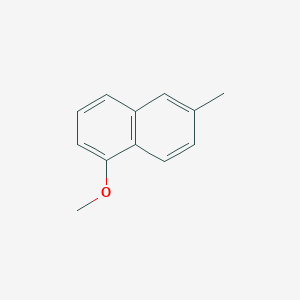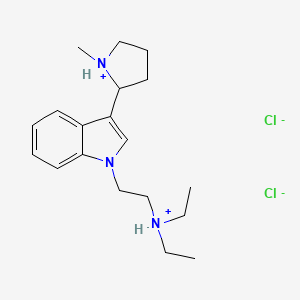
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the indole nitrogen with a diethylaminoethyl halide under basic conditions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce a fully saturated indoline derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole: Without the dihydrochloride salt form.
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)benzene: A benzene derivative with similar substituents.
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride is unique due to its specific indole core structure combined with the diethylaminoethyl and pyrrolidinyl substituents. This unique combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
4802-61-3 |
|---|---|
分子式 |
C19H31Cl2N3 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
diethyl-[2-[3-(1-methylpyrrolidin-1-ium-2-yl)indol-1-yl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C19H29N3.2ClH/c1-4-21(5-2)13-14-22-15-17(18-11-8-12-20(18)3)16-9-6-7-10-19(16)22;;/h6-7,9-10,15,18H,4-5,8,11-14H2,1-3H3;2*1H |
InChI 键 |
UIBCAPLKHMYITB-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN1C=C(C2=CC=CC=C21)C3CCC[NH+]3C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


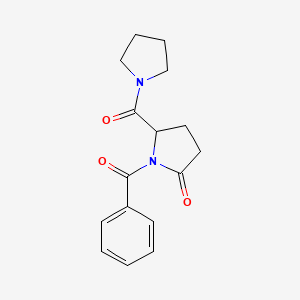
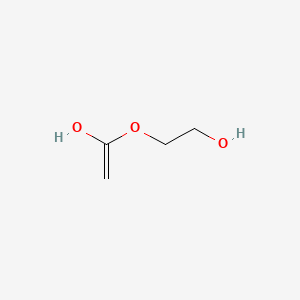
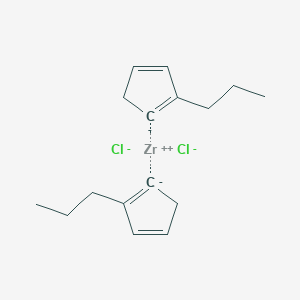




![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)



![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)

